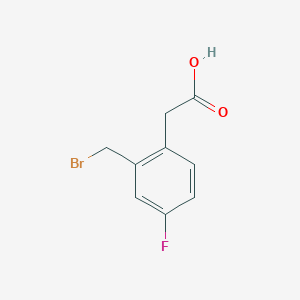
2-(Bromomethyl)-4-fluorophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-fluorophenylacetic acid is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenylacetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-fluorophenylacetic acid typically involves the bromination of 4-fluorophenylacetic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-fluorophenylacetic acid in a suitable solvent like carbon tetrachloride.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-4-fluorophenylacetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted phenylacetic acid derivatives.
- Oxidized products like carboxylic acids.
- Reduced products like methyl-substituted phenylacetic acids.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-fluorophenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-fluorophenylacetic acid involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
- 2-(Chloromethyl)-4-fluorophenylacetic acid
- 2-(Iodomethyl)-4-fluorophenylacetic acid
- 2-(Bromomethyl)-4-chlorophenylacetic acid
Comparison:
- Reactivity: The bromomethyl group in 2-(Bromomethyl)-4-fluorophenylacetic acid is more reactive than the chloromethyl group but less reactive than the iodomethyl group.
- Electronic Effects: The presence of the fluorine atom can enhance the compound’s stability and influence its reactivity compared to similar compounds without fluorine.
- Applications: While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and electronic properties.
Propiedades
Fórmula molecular |
C9H8BrFO2 |
|---|---|
Peso molecular |
247.06 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)-4-fluorophenyl]acetic acid |
InChI |
InChI=1S/C9H8BrFO2/c10-5-7-3-8(11)2-1-6(7)4-9(12)13/h1-3H,4-5H2,(H,12,13) |
Clave InChI |
GGTHPELGJYDYRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CBr)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
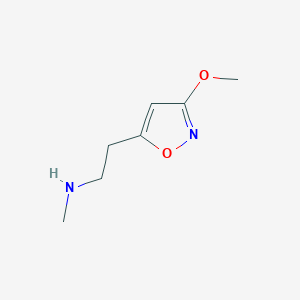
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
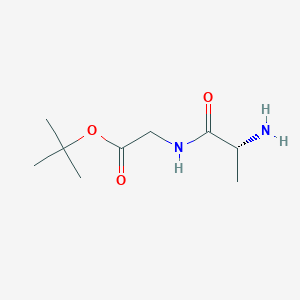
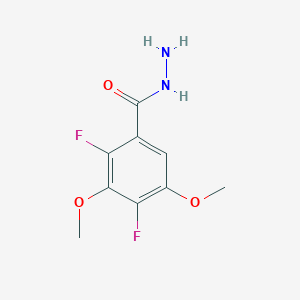

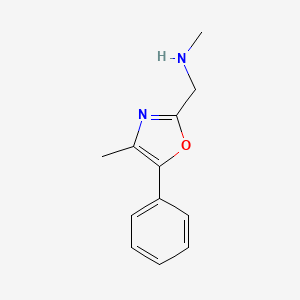
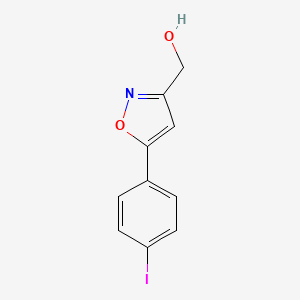
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
![6-Iodo-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12853720.png)
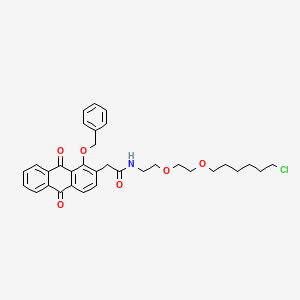

![2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole](/img/structure/B12853738.png)
